Lipophilicity-Driven Membrane Permeability: Methyl Ester vs. Free Carboxylic Acid
The methyl ester group of the target compound confers a significant lipophilicity advantage over the corresponding free carboxylic acid, a critical factor for passive membrane permeability in drug design. This is a well-established prodrug strategy: masking the polar, ionized carboxylate of a target molecule with an ester increases its logP, thereby enhancing its ability to cross biological membranes [1]. The (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid itself (Molecular Weight: 169.10 g/mol) is highly polar, while its methyl ester (Molecular Weight: 183.13 g/mol) is substantially more lipophilic . This difference is a key procurement criterion for programs prioritizing oral bioavailability or intracellular target engagement.
| Evidence Dimension | Lipophilicity and Membrane Permeability |
|---|---|
| Target Compound Data | Molecular Weight: 183.13 g/mol; Methyl ester functional group deters ionization at physiological pH. |
| Comparator Or Baseline | (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS No. 748121-19-9). Molecular Weight: 169.10 g/mol; Carboxylic acid group is ionized at physiological pH. |
| Quantified Difference | The methyl ester provides a relative increase in molecular weight of +14.03 g/mol, a common mass shift for prodrug derivatization linked to increased logP and membrane permeability. No direct experimental logP values were available for head-to-head comparison. |
| Conditions | General principles of medicinal chemistry and prodrug design. No direct comparative PAMPA or Caco-2 assay data for this specific compound pair was identified in the sourced literature. |
Why This Matters
Users prioritizing cellular activity or oral bioavailability should procure the methyl ester form as a lipophilic precursor, which is a common strategy to overcome permeability-limited efficacy.
- [1] Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. DOI: 10.1016/j.addr.2007.05.013. View Source
